molecular formula C23H22N2O4S B11229095 6-methyl-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-methyl-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11229095
M. Wt: 422.5 g/mol
InChI Key: DUCCZAWJAUQSOC-UHFFFAOYSA-N
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Description

6-methyl-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzoxazine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an amine.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.

    Carboxamide Formation: The carboxamide group can be formed through an amidation reaction, typically involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The benzoxazine ring can participate in substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Introduction of various functional groups onto the benzoxazine ring.

Scientific Research Applications

6-methyl-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methyl-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, modulating their activity. The benzoxazine ring may also play a role in binding to biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its combination of a benzoxazine ring, sulfonyl group, and carboxamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

6-methyl-4-(4-methylphenyl)sulfonyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H22N2O4S/c1-16-8-11-19(12-9-16)30(27,28)25-15-22(23(26)24-18-6-4-3-5-7-18)29-21-13-10-17(2)14-20(21)25/h3-14,22H,15H2,1-2H3,(H,24,26)

InChI Key

DUCCZAWJAUQSOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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